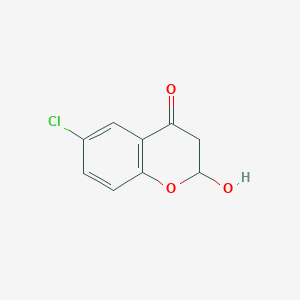
4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-hydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of 6-chloro-2-hydroxychroman-4-one consists of a benzene ring fused to a dihydropyranone ring, with a chlorine atom at the 6th position and a hydroxyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-2-hydroxychroman-4-one involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for 6-chloro-2-hydroxychroman-4-one typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-chloro-2-ketochroman-4-one.
Reduction: Formation of 6-chloro-2-hydroxychroman-4-ol.
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-hydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and hydroxyl substituents.
6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one: Contains additional hydroxyl groups.
6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one: Similar to the previous compound but with different hydroxyl group positioning.
Uniqueness
6-chloro-2-hydroxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxyl group at specific positions enhances its reactivity and potential biological activities compared to other chromanone derivatives .
Properties
CAS No. |
91998-75-3 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
6-chloro-2-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-3,9,12H,4H2 |
InChI Key |
TZHQCDZIWQWIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















